

IMM-H004: A Neuroprotective Agent in Experimental Ischemic Stroke

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Compound of Interest

Compound Name: **IMM-H004**

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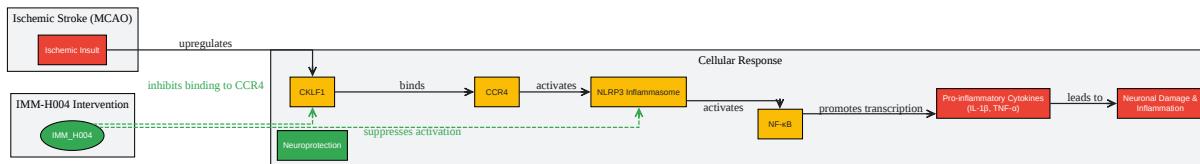
Application Notes and Protocols for the Rat Middle Cerebral Artery Occlusion (MCAO) Model

Introduction

IMM-H004, a novel coumarin derivative, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.^[1] This document provides detailed experimental protocols for utilizing **IMM-H004** in the rat Middle Cerebral Artery Occlusion (MCAO) model, a widely accepted paradigm for simulating human ischemic stroke.^{[2][3]} The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for stroke. **IMM-H004** exerts its protective effects by modulating inflammatory pathways, primarily through the Chemokine-like factor 1 (CKLF1) signaling cascade.^{[1][4]}

Mechanism of Action

IMM-H004's neuroprotective and anti-inflammatory effects are mediated through the CKLF1/CCR4 signaling pathway.^[4] Following ischemic injury, the expression of CKLF1 increases, contributing to the inflammatory response. **IMM-H004** intervenes by downregulating the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4).^[1] This action subsequently suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and downstream inflammatory cascades, including the NF-κB pathway.^{[1][4]} The reduction in pro-inflammatory cytokines, such as IL-1 β and TNF- α , ultimately mitigates brain injury and associated cardiopulmonary complications.^{[4][5]}



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Caption: **IMM-H004** Signaling Pathway in Ischemic Stroke.

Experimental Protocols

Rat Middle Cerebral Artery Occlusion (MCAO) Model

The permanent focal cerebral ischemia model is induced using the intraluminal suture method. [2]

Materials:

- Male Sprague-Dawley rats (250-280 g)
- Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)[2]
- 4-0 nylon monofilament with a silicon-coated tip[6]
- Surgical instruments
- Heating pad to maintain body temperature

Procedure:

- Anesthetize the rat and place it in a supine position. Maintain body temperature at 37°C.[2]

- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[\[6\]](#)
- Ligate the distal end of the ECA and the proximal end of the CCA.
- Introduce a 4-0 silicon-coated nylon monofilament through an incision in the ECA stump.[\[6\]](#)
- Gently advance the filament into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.
- For permanent MCAO (pMCAO), the suture is left in place.
- Suture the incision and allow the animal to recover from anesthesia.

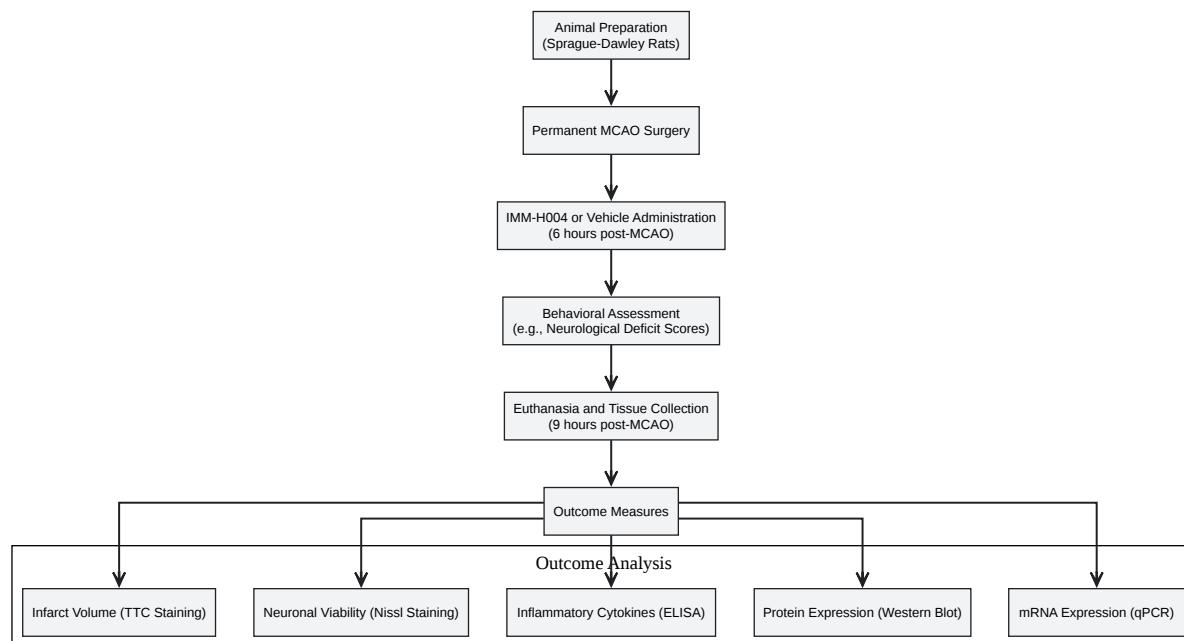
IMM-H004 Administration

Materials:

- **IMM-H004**
- Vehicle (e.g., saline, DMSO)

Procedure:

- Prepare the **IMM-H004** solution in the appropriate vehicle.
- Administer **IMM-H004** (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- In the described studies, the drug was administered 6 hours after the onset of ischemia.[\[1\]](#)



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Caption: Experimental Workflow for **IMM-H004** in Rat MCAO Model.

Assessment of Neurological Deficit

Neurological function can be assessed using a scoring system prior to euthanasia.

Procedure:

- Evaluate motor deficits, balance, and reflexes. A common scoring scale ranges from 0 (no deficit) to 5 (severe deficit).

Infarct Volume Measurement

Materials:

- 2,3,5-triphenyltetrazolium chloride (TTC) solution (2%)[2]
- Phosphate-buffered saline (PBS)
- Formalin (10%)

Procedure:

- Euthanize the rat at the designated time point (e.g., 9 hours post-ischemia).[1]
- Carefully remove the brain and slice it into 2 mm coronal sections.[2]
- Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes.[2]
- Healthy tissue will stain red, while the infarcted area will remain white.
- Fix the stained sections in 10% formalin.
- Quantify the infarct volume using image analysis software.

Histological Analysis

Nissl Staining for Neuronal Viability:

- Perfusion the animals with saline followed by 4% paraformaldehyde.
- Collect the brains and postfix them.
- Prepare brain sections and stain with Cresyl violet (Nissl stain).
- Examine the morphology of neurons in the hippocampus, cortex, and striatum to assess cell death.[5]

Molecular and Biochemical Analyses

ELISA for Inflammatory Cytokines:

- Homogenize brain, heart, and lung tissues.
- Centrifuge the homogenates and collect the supernatants.
- Use commercially available ELISA kits to quantify the levels of IL-1 β and TNF- α .[\[4\]](#)

Western Blotting for Protein Expression:

- Extract proteins from brain tissue homogenates.
- Separate proteins by SDS-PAGE and transfer to a membrane.
- Probe with primary antibodies against CKLF1, CCR4, p-NF- κ B, NF- κ B, IL-1 β , and TNF- α .[\[4\]](#)
- Use appropriate secondary antibodies and a detection system to visualize and quantify protein bands.

Quantitative RT-PCR (qPCR) for mRNA Expression:

- Isolate total RNA from brain tissue.
- Synthesize cDNA using reverse transcriptase.
- Perform qPCR using specific primers for CKLF1, CCR4, IL-1 β , and TNF- α .[\[4\]](#)
- Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Data Presentation

Table 1: Effect of IMM-H004 on Neurological Score and Infarct Volume in Aged Rats with pMCAO

Group	Neurological Score	Infarct Volume (%)	Edema Ratio (%)
Sham	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0
pMCAO Model	3.8 ± 0.6	35.2 ± 4.5	15.8 ± 2.1
IMM-H004 (10 mg/kg)	2.1 ± 0.5	18.6 ± 3.2***	7.9 ± 1.3

*Data are presented as mean ± SD. **p < 0.01 vs. model; ***p < 0.001 vs. model.

(Data synthesized from graphical representations in Ai et al., 2019)[4]

Table 2: Effect of IMM-H004 on Inflammatory Cytokine Levels in the Brain of Aged Rats with pMCAO

Group	IL-1 β (pg/mg protein)	TNF- α (pg/mg protein)
<hr/>		
Hippocampus		
Sham	~20	~30
pMCAO Model	~80	~100
IMM-H004 (10 mg/kg)	~40	~55
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Cortex		
Sham	~15	~25
pMCAO Model	~75	~90
IMM-H004 (10 mg/kg)	~35	~45
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Striatum		
Sham	~25	~35
pMCAO Model	~90	~110
IMM-H004 (10 mg/kg)	~50**	~60***

*Data are presented as approximate values synthesized from graphical representations. **p < 0.01 vs. model; ***p < 0.001 vs. model.

(Data synthesized from graphical representations in Ai et al., 2019)[4]

Conclusion

The experimental protocols detailed in this document provide a comprehensive framework for evaluating the therapeutic potential of **IMM-H004** in a rat model of ischemic stroke. The data consistently demonstrate that **IMM-H004** significantly reduces infarct volume, improves neurological outcomes, and suppresses the inflammatory response by targeting the

CKLF1/CCR4 signaling pathway. These findings support the continued development of **IMM-H004** as a promising candidate for the treatment of acute ischemic stroke.[1]

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